2-(5-氟戊基)-2-甲基丙二酸

描述

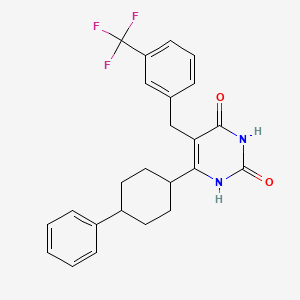

“2-(5-Fluoropentyl)-2-methylmalonic acid” is a chemical compound that has been mentioned in the context of synthetic cannabinoid research . It is a γ-carbolinone derived synthetic cannabinoid .

Molecular Structure Analysis

The molecular formula of “2-(5-Fluoropentyl)-2-methylmalonic acid” is C10H15FO4 . The exact mass is 218.09543712 g/mol and the monoisotopic mass is also 218.09543712 g/mol . The compound has a complexity of 250 .Chemical Reactions Analysis

The compound undergoes extensive metabolism in humans . Metabolic reactions primarily occur at the γ-carbolinone core and the 5-fluoropentyl chain, and include N-dealkylation, hydroxylation, hydrolytic defluorination, formation of a dihydrodiol, oxidation to the pentanoic acid metabolite, and formation of the propionic acid metabolite .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 74.6 Ų and a heavy atom count of 15 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 8 .科学研究应用

用于 PET 探针的自动化合成: [18F]ML-10 已开发用于使用商用 [18F]FDG 合成器进行高效的自动化合成,使其成为用于凋亡成像的可行 PET 探针。这种合成已经实现了高放射化学产率和纯度,突出了其在医学成像中的实用性 (刘、聂、蒋和唐,2017 年).

与其他凋亡示踪剂的比较: [18F]ML-10 已与其他放射性示踪剂(如 123I-ML10 和 68Ga-Cys2-AnxA5)进行比较,用于凋亡成像。研究表明其在各种动物模型中凋亡检测的稳定性和有效性,强调了其在医学诊断中的潜力 (鲍文斯、德圣休伯特、克莱因亨斯、范德普特、李和德沃斯,2013 年).

检测化疗反应的挑战: 一篇重点关注 [18F]ML-10 作为凋亡放射性示踪剂的系统综述强调了其靶向凋亡细胞的能力。然而,研究发现治疗期间凋亡的增加与放射性示踪剂的肿瘤摄取没有相关性,这给其用于化疗反应的早期检测带来了挑战 (茹伯顿、施密特、梅索尼尔-贝塞特、肖塔德、佩诺特-洛尔卡和卡钦,2021 年).

检测动脉粥样硬化中的凋亡细胞: 在兔子模型中,[18F]ML-10 已成功用于检测动脉粥样硬化斑块中的凋亡细胞。这项研究证明了放射性示踪剂识别与动脉粥样硬化相关的疾病中凋亡的潜力 (海菲尔、陈丁、伯格、雷纳克、卢埃代克、米利纳、本阿祖纳、雷舍夫、本阿米、梅哈克和勒古吕德克,2015 年).

在甲基丙二酸血症研究中的作用: 虽然与 [18F]ML-10 没有直接联系,但对甲基丙二酸及其变体的研究对理解甲基丙二酸血症等遗传性代谢疾病具有重要意义。对代谢途径和甲基丙二酸对能量产生和神经功能的影响的研究为相关化合物的意义提供了更广泛的背景 (科尔克、施瓦布、赫斯特、绍尔、欣茨、沃尔夫、马亚特佩克、霍夫曼、斯梅廷克和奥昆,2003 年).

作用机制

Target of Action

It is structurally similar to synthetic cannabinoids such as 5f-adb . Synthetic cannabinoids like 5F-ADB are known to primarily target the cannabinoid receptor 1 (CB1) in the central nervous system .

Mode of Action

As a synthetic cannabinoid, this compound likely interacts with its target, the CB1 receptor, as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events.

Biochemical Pathways

Synthetic cannabinoids typically affect the endocannabinoid system, which plays a role in a variety of physiological processes including appetite, pain-sensation, mood, and memory .

Pharmacokinetics

Synthetic cannabinoids like 5f-adb are known to have rapid metabolic clearance . In vivo metabolism is prolonged, suggesting possible sequestration into adipose tissue .

Result of Action

Synthetic cannabinoids like 5f-adb are known to be extremely potent and potentially toxic . They have been associated with severe intoxication cases .

属性

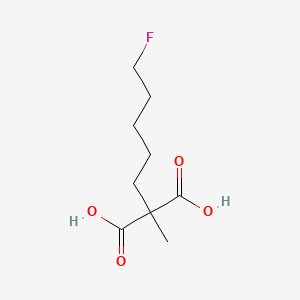

IUPAC Name |

2-(5-fluoropentyl)-2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYGOAXVKOOCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCF)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153342 | |

| Record name | ML-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoropentyl)-2-methylmalonic acid | |

CAS RN |

1216897-16-3 | |

| Record name | ML-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216897163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50XI028PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)

![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)